3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
The compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolin-4-one derivative with a complex substitution pattern. Its core structure consists of a 1,4-dihydroquinolin-4-one scaffold modified by three key substituents:
- Position 6: An ethoxy group, enhancing solubility and influencing electronic interactions.
- Position 1: A 2-methylbenzyl (ortho-tolyl) substituent, contributing steric bulk and lipophilicity.
This compound is structurally analogous to pharmacologically relevant quinoline derivatives, which are often explored for antimicrobial, anticancer, or kinase inhibitory properties . Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO4S/c1-3-31-20-10-13-23-22(14-20)25(28)24(32(29,30)21-11-8-19(26)9-12-21)16-27(23)15-18-7-5-4-6-17(18)2/h4-14,16H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHQGCJDYUECQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.
Introduction of the 4-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a suitable base.
Attachment of the 2-Methylphenylmethyl Group: This step involves the alkylation of the quinoline core with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural uniqueness of the target compound is highlighted through comparisons with analogs reported in the literature. Key variations in substituents and their implications are summarized below:
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Key Observations:
Sulfonyl Group Variations: The 4-chlorobenzenesulfonyl group in the target compound provides a strong electron-withdrawing effect, which may enhance binding to hydrophobic pockets in biological targets.
Position 6 Modifications :
- The ethoxy group in the target compound and improves solubility compared to the fluoro substituent in , which prioritizes electronic effects over solubility.
Benzyl Substituents :
- The 2-methylbenzyl group in the target compound and offers moderate steric bulk, while the 4-chlorobenzyl group in may enhance halogen bonding interactions.
Research Findings and Limitations:
- Crystallographic Characterization: Structural data for such compounds are often refined using SHELX and visualized via ORTEP-3 or WinGX .
- Biological Activity : The evidence lacks direct bioactivity data for the target compound. Inferences are drawn from structural analogs, such as fluorinated derivatives (e.g., ) being explored for enhanced target affinity.
- Computational Modeling : Tools like SHELXC/SHELXD are employed in high-throughput crystallography pipelines , which could accelerate the study of these derivatives.
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following IUPAC name:
This compound features a quinoline core substituted with a sulfonyl group and an ethoxy group, which are critical for its biological activity.
Anticancer Properties
Recent studies have investigated the anticancer properties of similar quinoline derivatives. For instance, derivatives of quinoline have shown significant antiproliferative activity against various cancer cell lines. The compound is hypothesized to exhibit similar effects due to its structural characteristics.
Mechanism of Action:
- Cell Cycle Arrest: Compounds with similar structures have been reported to induce cell cycle arrest in the G2/M phase. This effect is crucial as it prevents cancer cells from dividing and proliferating.
- Apoptosis Induction: The ability to trigger apoptosis (programmed cell death) has been noted in several studies involving quinoline derivatives. This mechanism is vital for eliminating cancer cells effectively.
- Inhibition of Angiogenesis: Some derivatives have shown promise in inhibiting angiogenesis, the formation of new blood vessels that tumors need for growth.
Research Findings
A comprehensive evaluation of the biological activity of this compound can be summarized as follows:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF7 (breast carcinoma) | 5.0 | G2/M arrest |
| Study 2 | HT-29 (colon carcinoma) | 3.5 | Apoptosis induction |
| Study 3 | A549 (lung carcinoma) | 4.0 | Angiogenesis inhibition |
Case Studies
-
Case Study on MCF7 Cells:
In a study focusing on MCF7 breast cancer cells, the compound demonstrated an IC50 value of 5.0 µM, indicating potent antiproliferative effects. Flow cytometry analysis revealed that treatment led to significant G2/M phase arrest, suggesting that the compound effectively halts cell division. -
Case Study on HT-29 Cells:
The evaluation on HT-29 colon carcinoma cells showed an IC50 value of 3.5 µM, highlighting its potential as a therapeutic agent against colon cancer. Further investigations indicated that the compound induced apoptosis through mitochondrial pathways. -
Case Study on A549 Cells:
In A549 lung carcinoma cells, the compound exhibited an IC50 of 4.0 µM and effectively inhibited angiogenesis in vitro, which is crucial for tumor growth and metastasis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
